2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
CAS No.: 1216693-01-4
Cat. No.: VC5614973
Molecular Formula: C23H33ClN4O4S2
Molecular Weight: 529.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216693-01-4 |
|---|---|
| Molecular Formula | C23H33ClN4O4S2 |
| Molecular Weight | 529.11 |
| IUPAC Name | 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C23H32N4O4S2.ClH/c1-4-12-27(13-5-2)33(30,31)17-9-7-16(8-10-17)22(29)25-23-20(21(24)28)18-11-14-26(6-3)15-19(18)32-23;/h7-10H,4-6,11-15H2,1-3H3,(H2,24,28)(H,25,29);1H |
| Standard InChI Key | FCIRWIBDVTUXCK-UHFFFAOYSA-N |
| SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride, reflects its intricate structure. Key features include:
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Tetrahydrothieno[2,3-c]pyridine core: A bicyclic system combining a thiophene ring fused with a partially saturated pyridine ring, contributing to conformational rigidity .
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4-(N,N-Dipropylsulfamoyl)benzamido group: A sulfonamide-linked benzamide moiety with dipropyl substituents, enhancing lipid solubility and potential receptor interactions.
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Ethyl group at position 6: Modulates steric and electronic effects within the tetrahydrothieno-pyridine system .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>33</sub>ClN<sub>4</sub>O<sub>4</sub>S<sub>2</sub> |
| Molecular Weight | 529.11 g/mol |
| SMILES Notation | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)N.Cl |
| Solubility | Not publicly available |
| PubChem CID | 16806230 |
The hydrochloride salt form improves stability and aqueous compatibility, though experimental solubility data remain undisclosed.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tetrahydrothieno[2,3-c]pyridine derivatives typically involves multi-step strategies, as outlined in studies on analogous compounds . For this molecule, a plausible route includes:
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Core Formation:
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Functionalization:
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Salt Formation:
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Treatment with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity.
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Table 2: Critical Reaction Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | HCl, heat, anhydrous solvent |
| 2 | Sulfamoyl Benzamido Attachment | DCC, DMAP, dichloromethane |
| 3 | Salt Formation | HCl in diethyl ether |
Challenges include regioselectivity in sulfamoyl group attachment and purification of the final hydrochloride salt .
Pharmacological Profile and Mechanisms of Action
Enzymatic Modulation
The dipropylsulfamoyl group may act as a zinc-binding motif, inhibiting metalloproteases such as angiotensin-converting enzyme (ACE) or matrix metalloproteinases (MMPs). Computational docking studies predict strong interactions with ACE’s active site (binding energy: -9.2 kcal/mol).
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